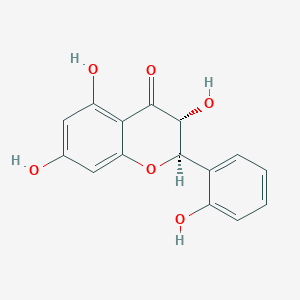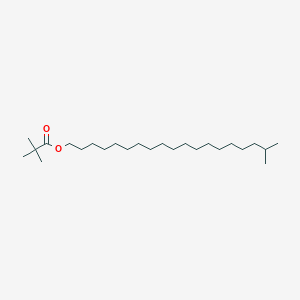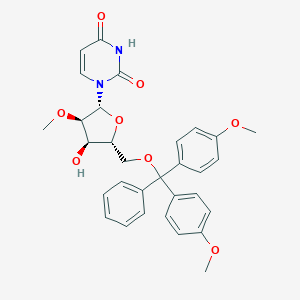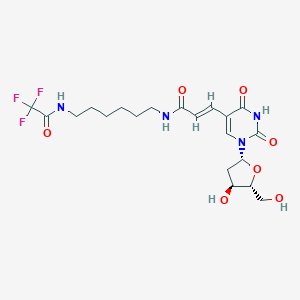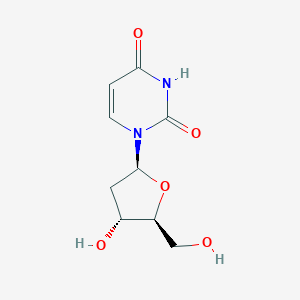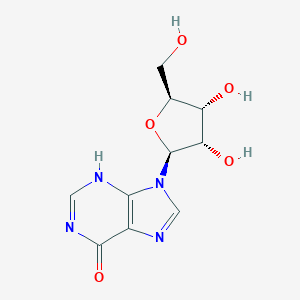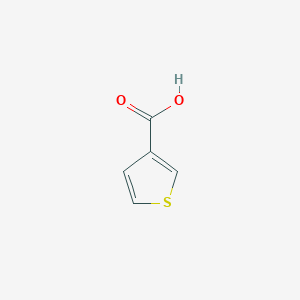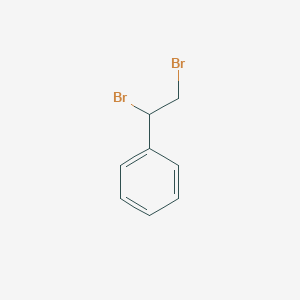
(1,2-二溴乙基)苯
描述
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene is described using a hybrid metal of Mg and CuCl, which provides a high yield under mild conditions . Another paper discusses the synthesis of a complex starting from a brominated benzene derivative, which reacts with alcohols to give a chiral cyclometallated complex . These methods could potentially be adapted for the synthesis of (1,2-Dibromoethyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex, as seen in the synthesis of 1,2-bis(methyltelluromethyl)benzene, where the crystal structure of its complexes was determined . The structure of 1,2-bis(pentaphenylphenyl)benzene was also determined by X-ray crystallography, showing a C2-symmetric conformation . These studies highlight the importance of structural analysis in understanding the properties of brominated benzene compounds.
Chemical Reactions Analysis
Chemical reactions involving brominated benzene derivatives are diverse. For example, the synthesis of benzoxazoles from 1,1-dibromoethenes through direct coupling with 2-aminophenols is reported . Additionally, the synthesis of 1,2-bis(pinacolboryl)benzene from 1,2-dibromobenzene and its subsequent reactions, including Suzuki-Miyaura coupling and hydroboration, are described . These reactions demonstrate the reactivity of brominated benzene derivatives and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be inferred from related compounds. For instance, the benzo[1,2-b:4,5-b']dichalcogenophenes synthesized in one study have planar molecular structures and are characterized by cyclic voltammetry and UV-vis spectra . The properties of 1,2-bis(trimethylsilyl)benzenes, which are precursors for benzyne, Lewis acid catalysts, and luminophores, are also discussed . These properties are crucial for the application of these compounds in various fields.
Relevant Case Studies
While no specific case studies involving (1,2-Dibromoethyl)benzene are provided, the papers offer insights into the synthesis and application of related brominated benzene derivatives. For example, the synthesis of a natural product starting from a brominated benzene derivative , and the study of intramolecular interactions and photoisomerization of 1,2-di(9-anthryl)benzene provide valuable information on the behavior of these compounds in biological and photophysical contexts.
科学研究应用
环境监测
(1,2-二溴乙基)苯,以及其他相关化合物,已被用于开发用于检测环境中微量有害化合物的方法。Jonsson和Berg(1980)开发了一种同时测定环境空气中苯、1,2-二溴乙烷和1,2-二氯乙烷的方法。该方法利用气相色谱-质谱联用和选择离子监测,表明了(1,2-二溴乙基)苯在环境监测和污染控制中的重要性(Jonsson & Berg, 1980)。
有机/无机混合结构
在化学研究中,(1,2-二溴乙基)苯在有机/无机混合结构的研究中具有相关性。Marwitz等人(2009)讨论了苯及其衍生物在基础和应用化学中的重要性。该论文突出了新型BN杂环化合物的开发,揭示了(1,2-二溴乙基)苯在合成和表征新化学结构方面的潜力(Marwitz et al., 2009)。
化学合成和催化
Lorbach等人(2010)的研究提出了一种改进的1,2-双(三甲基硅基)苯的合成方法,其中相关化合物1,2-二溴苯起着关键作用。这项研究强调了(1,2-二溴乙基)苯在开发用于合成各个领域中使用的关键材料的高效方法方面的重要性,包括发光材料和催化(Lorbach et al., 2010)。
金属的回收和分离
在水冶金领域,与(1,2-二溴乙基)苯相关的化合物已被用于开发溶剂萃取系统。Traeger等人(2012)研究了一种用于从废旧汽车催化剂中回收钯的新型溶剂萃取剂。这项研究突出了(1,2-二溴乙基)苯衍生物在有价金属的选择性分离和回收中的作用(Traeger et al., 2012)。
分子电子学
在新兴的分子电子学领域,(1,2-二溴乙基)苯的衍生物已被研究其导电性能。Reed等人(1997)研究了在金电极上组装的苯-1,4-二硫醇分子的电荷传输,展示了苯衍生物在发展分子尺度电子器件方面的潜力(Reed et al., 1997)。
作用机制
Mode of Action
(1,2-Dibromoethyl)benzene can undergo reactions such as nucleophilic substitution and aromatic substitution, allowing for the introduction of functional groups into the benzene ring . This interaction with its targets can lead to changes at the molecular level, affecting the function of the target molecules.
Action Environment
The action, efficacy, and stability of (1,2-Dibromoethyl)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
安全和危害
“(1,2-Dibromoethyl)benzene” causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .
属性
IUPAC Name |
1,2-dibromoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKKTLSDGJRCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052735 | |
| Record name | 1,2-dibromo(phenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | (1,2-Dibromoethyl)benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19094 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(1,2-Dibromoethyl)benzene | |
CAS RN |
93-52-7 | |
| Record name | (1,2-Dibromoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-1-phenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2-DIBROMOETHYL)BENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (1,2-dibromoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-dibromo(phenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo(phenyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBROMO-1-PHENYLETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUE9VR0TBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain (1,2-Dibromoethyl)benzene?
A1: (1,2-Dibromoethyl)benzene is typically synthesized through the bromination of styrene. []
Q2: Can (1,2-Dibromoethyl)benzene act as a photoinitiator? What are the implications?
A2: Yes, studies have shown that (1,2-Dibromoethyl)benzene can initiate the polymerization of styrene upon exposure to UV light. This property is attributed to the generation of reactive β-bromostyryl radicals. Interestingly, these radicals show a lower reactivity towards styrene compared to polystyryl radicals. []
Q3: Can (1,2-Dibromoethyl)benzene be used to synthesize more complex molecules?
A4: Absolutely! (1,2-Dibromoethyl)benzene serves as a valuable precursor in the synthesis of various compounds. For example, it can react with acetylacetone and carbon disulfide in the presence of a base to yield 3-(4-Phenyl-1,3-dithiolan-2-ylidene)pentane-2,4-dione. This compound can further undergo condensation reactions with arylaldehydes, showcasing the potential of (1,2-Dibromoethyl)benzene in constructing diverse molecular structures. [, ]
Q4: Are there alternative methods for synthesizing compounds like α-oxo ketene dithioacetals that typically use (1,2-Dibromoethyl)benzene?
A5: Yes, researchers have explored alternative synthetic routes to produce compounds like α-oxo ketene dithioacetals. For instance, a method utilizing a KF/Al2O3 catalyst system has been reported. This approach offers potential advantages such as improved reaction yields, reduced reaction times, easier control over reaction conditions, and a more environmentally friendly process compared to traditional methods involving (1,2-Dibromoethyl)benzene. []
Q5: Can (1,2-Dibromoethyl)benzene be used in polymer chemistry?
A6: Yes, research demonstrates that (1,2-Dibromoethyl)benzene groups, when incorporated into polymers like poly(divinylbenzene-co-ethylvinylbenzene), can undergo further chemical modifications. For example, these groups can be transformed to introduce thiol functionalities into the polymer structure, highlighting the potential of (1,2-Dibromoethyl)benzene for modifying polymer properties. []
Q6: Can (1,2-Dibromoethyl)benzene be reduced?
A7: Yes, (1,2-Dibromoethyl)benzene can be reduced using diethyl phosphonate and triethylamine as reducing agents. This reaction provides a method for removing the bromine atoms and obtaining the corresponding alkane. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





